3-Acetamido-5-bromobenzoic acid 3-Acetamido-5-bromobenzoic acid
Brand Name: Vulcanchem
CAS No.: 78238-11-6
VCID: VC2344249
InChI: InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
SMILES: CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Molecular Formula: C9H8BrNO3
Molecular Weight: 258.07 g/mol

3-Acetamido-5-bromobenzoic acid

CAS No.: 78238-11-6

Cat. No.: VC2344249

Molecular Formula: C9H8BrNO3

Molecular Weight: 258.07 g/mol

* For research use only. Not for human or veterinary use.

3-Acetamido-5-bromobenzoic acid - 78238-11-6

Specification

CAS No. 78238-11-6
Molecular Formula C9H8BrNO3
Molecular Weight 258.07 g/mol
IUPAC Name 3-acetamido-5-bromobenzoic acid
Standard InChI InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
Standard InChI Key LDQYJSYWTYAMBA-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br
Canonical SMILES CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br

Introduction

Chemical Structure and Properties

Basic Chemical Information

3-Acetamido-5-bromobenzoic acid possesses distinctive chemical characteristics defined by its molecular structure and reactive functional groups.

PropertyValue
Chemical Name3-Acetamido-5-bromobenzoic acid
CAS Registry Number78238-11-6
Molecular FormulaC₉H₈BrNO₃
Molecular Weight258.07 g/mol
IUPAC Name3-acetamido-5-bromobenzoic acid
Synonyms3-bromo-5-acetamidobenzoic acid
PubChem CID4402648

The chemical structure features a benzoic acid core with an acetamido (-NHCOCH₃) group at position 3 and a bromine atom at position 5. The presence of these substituents influences the compound's chemical behavior, solubility, and reactivity .

Structural Identifiers

For chemical database and computational purposes, the following structural identifiers are utilized:

Identifier TypeValue
SMILESCC(=O)NC1=CC(=CC(=C1)C(=O)O)Br
InChIInChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14)
InChIKeyLDQYJSYWTYAMBA-UHFFFAOYSA-N

These structural notations provide standardized ways to represent the compound's structure in chemical databases and information systems .

Physical Properties

The physical properties of 3-Acetamido-5-bromobenzoic acid play a crucial role in determining its behavior in various chemical and biological systems.

Physical State and Appearance

3-Acetamido-5-bromobenzoic acid is typically found as a solid at room temperature and standard pressure conditions.

Spectroscopic Properties

Spectroscopic analysis provides valuable information about the compound's structural characteristics. Particularly important for this compound is its molecular ion peaks in mass spectrometry, with the following mass-to-charge ratios:

Adductm/zPredicted CCS (Ų)
[M+H]⁺257.97603144.8
[M+Na]⁺279.95797146.4
[M+NH₄]⁺275.00257148.0
[M+K]⁺295.93191148.2
[M-H]⁻255.96147144.1
[M+Na-2H]⁻277.94342146.7
[M]⁺256.96820143.3
[M]⁻256.96930143.3

These mass spectrometry data are essential for the identification and characterization of the compound in analytical applications .

Safety ParameterClassification
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH315, H319, H335 (Causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501
Hazard CodesXi, Xn (Irritant)
Risk Statements22

This safety information is crucial for the proper handling, storage, and disposal of the compound in laboratory and industrial settings .

Applications and Research

Chemical Applications

3-Acetamido-5-bromobenzoic acid serves as a valuable chemical intermediate and building block in organic synthesis. The presence of the carboxylic acid group, acetamido group, and bromine atom in the molecule provides multiple sites for chemical transformations and functionalization.

Related Compounds

Structurally Similar Compounds

Several compounds share structural similarities with 3-Acetamido-5-bromobenzoic acid, differing in the position of substituents or the nature of functional groups:

CompoundCAS NumberMolecular FormulaKey Differences
3-Amino-5-bromobenzoic acid42237-85-4C₇H₆BrNO₂Lacks the acetamido group, has a primary amine instead
2-Acetamido-5-bromobenzoic acid38985-79-4C₉H₈BrNO₃Acetamido group at position 2 instead of position 3
3-Acetamido-5-aminobenzoic acid15089-84-6C₉H₁₀N₂O₃Has an amino group instead of bromine at position 5
3-Acetamido-5-carboxybenzeneboronic acid108749-15-1C₉H₁₀BNO₅Has a boronic acid group instead of bromine

These related compounds often share similar synthetic pathways and chemical behaviors, with variations in reactivity and properties based on their specific substituents .

Derivatives and Analogs

Derivatives and analogs of 3-Acetamido-5-bromobenzoic acid can be obtained through various chemical transformations:

  • Esterification of the carboxylic acid group

  • Amidation of the carboxylic acid group

  • Cross-coupling reactions at the bromine position

  • Modification of the acetamido group

  • Introduction of additional substituents to the aromatic ring

These derivatives expand the chemical space around 3-Acetamido-5-bromobenzoic acid and potentially offer enhanced properties or specific functionalities for various applications .

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